6-Ethyl-4,5-dihydropyridazin-3(2H)-one 6-Ethyl-4,5-dihydropyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC3257491
InChI: InChI=1S/C6H10N2O/c1-2-5-3-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol

6-Ethyl-4,5-dihydropyridazin-3(2H)-one

CAS No.:

Cat. No.: VC3257491

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-4,5-dihydropyridazin-3(2H)-one -

Specification

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
IUPAC Name 3-ethyl-4,5-dihydro-1H-pyridazin-6-one
Standard InChI InChI=1S/C6H10N2O/c1-2-5-3-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9)
Standard InChI Key LXPPQYACCWTNTB-UHFFFAOYSA-N
Canonical SMILES CCC1=NNC(=O)CC1

Introduction

Chemical Properties and Structure

6-Ethyl-4,5-dihydropyridazin-3(2H)-one possesses a unique chemical structure characterized by its heterocyclic nature. It contains a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, forming the core pyridazinone structure, along with an ethyl substituent at position 6.

The molecular formula of this compound is C6H10N2O with a molecular weight of 126.16 g/mol. The compound's IUPAC name is 3-ethyl-4,5-dihydro-1H-pyridazin-6-one, though it is commonly referred to as 6-Ethyl-4,5-dihydropyridazin-3(2H)-one in the scientific literature.

The dihydro prefix in the name indicates that two hydrogen atoms have been added to the pyridazine ring system, specifically at positions 4 and 5, resulting in a partially reduced heterocyclic structure. This reduction affects the compound's reactivity and potentially its biological activity.

The key chemical identifiers and properties of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one are summarized in Table 1:

PropertyValue
IUPAC Name3-ethyl-4,5-dihydro-1H-pyridazin-6-one
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Standard InChIInChI=1S/C6H10N2O/c1-2-5-3-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9)
Standard InChIKeyLXPPQYACCWTNTB-UHFFFAOYSA-N
Canonical SMILESCCC1=NNC(=O)CC1
PubChem Compound ID45092723

Table 1: Chemical identifiers and properties of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one

The structural characteristics of this compound influence its physical properties, chemical reactivity, and potential biological interactions, making it important to understand these features when considering its applications in research or pharmaceutical development.

Comparison with Related Compounds

Comparing 6-Ethyl-4,5-dihydropyridazin-3(2H)-one with structurally related compounds provides valuable insights into the influence of structural variations on the properties and potential applications of these molecules.

Structural Comparisons

Table 2 presents a comparison of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one with two related compounds: 4,5-Dihydro-6-methylpyridazin-3(2H)-one and 5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
6-Ethyl-4,5-dihydropyridazin-3(2H)-oneC6H10N2O126.16Ethyl group at position 6
4,5-Dihydro-6-methylpyridazin-3(2H)-oneC5H8N2O112.13Methyl group at position 6
5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-oneC15H16N4O268.31Ethyl group at position 5, 4-(1H-imidazol-1-yl)phenyl group at position 6

Table 2: Structural comparison of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one with related compounds

Physical and Chemical Property Comparisons

The physical and chemical properties of these related compounds can significantly differ based on their structural variations. Table 3 presents a comparison of available physical and chemical properties:

CompoundMelting Point (°C)Boiling Point (°C)Physical FormSolubility
6-Ethyl-4,5-dihydropyridazin-3(2H)-oneNot availableNot availableNot availableNot available
4,5-Dihydro-6-methylpyridazin-3(2H)-one79-83265-270White to almost white powder or crystalSoluble in methanol
5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-oneNot availableNot availableNot availableNot available

Table 3: Physical and chemical property comparison of related compounds

Impact of Structural Variations

The differences in substituents between these compounds have significant implications for their properties and potential applications:

  • Size and Lipophilicity: The ethyl group in 6-Ethyl-4,5-dihydropyridazin-3(2H)-one is larger and more lipophilic than the methyl group in 4,5-Dihydro-6-methylpyridazin-3(2H)-one. This likely results in different solubility profiles, membrane permeability, and potentially different biological activities.

  • Complexity of Substitution: The 5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one features a much more complex substitution pattern, with an ethyl group at position 5 and a bulky aromatic substituent at position 6. This significantly alters the molecule's three-dimensional structure, electronic properties, and potential binding interactions with biological targets.

  • Electronic Effects: The different substituents likely affect the electron distribution within the pyridazinone ring, potentially influencing the reactivity of functional groups, such as the carbonyl group, and their interactions with biological macromolecules.

These comparisons highlight how seemingly minor structural variations can potentially lead to significant differences in the physical, chemical, and biological properties of pyridazinone derivatives.

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